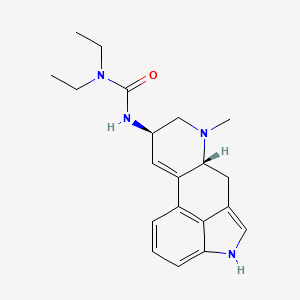
Sulcardine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulcardine sulfate is a novel antiarrhythmic agent that functions as a multi-ion channel blocker. It has shown efficacy in treating both atrial and ventricular arrhythmias, which can lead to the prevention of sudden cardiac death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulcardine sulfate involves controlling the particle size of the bulk drug and performing wet granulation with auxiliary materials . The specific synthetic routes and reaction conditions are proprietary and detailed in patents .
Industrial Production Methods
Industrial production of this compound sulfate tablets involves a formula containing the bulk drug, which undergoes wet granulation and other processes to ensure the desired particle size and consistency .
Chemical Reactions Analysis
Types of Reactions
Sulcardine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
Sulcardine sulfate has a wide range of scientific research applications:
Chemistry: It is used to study ion channel blocking mechanisms and their effects on cellular processes.
Biology: It is used in research on cardiac arrhythmias and the role of ion channels in heart function.
Medicine: It is being investigated as a treatment for atrial fibrillation and ventricular arrhythmias.
Industry: It is used in the development of new antiarrhythmic drugs and formulations.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Amiodarone: Another multi-ion channel blocker used to treat arrhythmias.
Ranolazine: A drug that also affects ion channels but has a different mechanism of action.
Uniqueness
Sulcardine sulfate is unique in its ability to block multiple ion channels simultaneously, which provides a broader range of antiarrhythmic effects compared to other drugs that target only one type of ion channel .
References
Properties
CAS No. |
343935-60-4 |
|---|---|
Molecular Formula |
C24H33N3O4S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3 |
InChI Key |
SYZGIWXQGIBJGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4 |
Synonyms |
HBI-3000 sulcardine sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


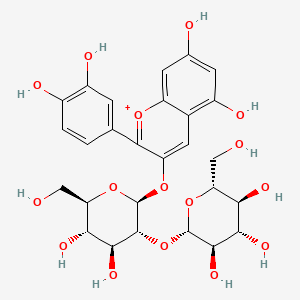

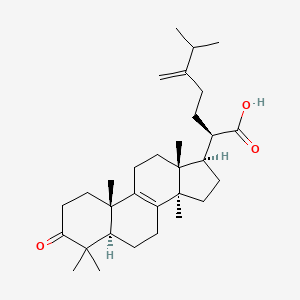
![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
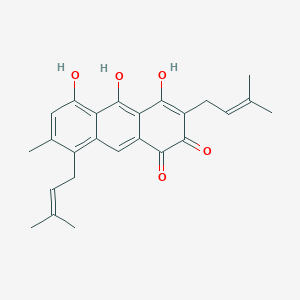
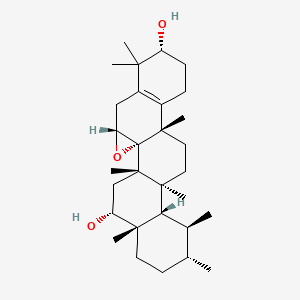
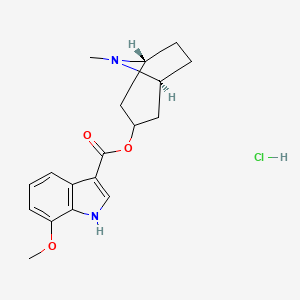
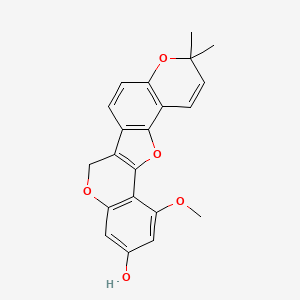
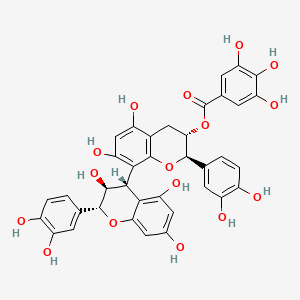
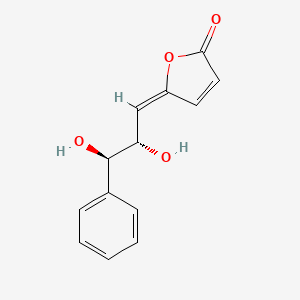
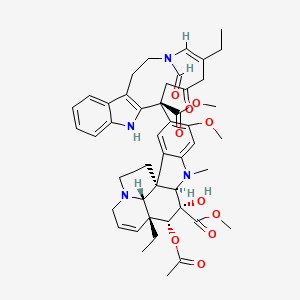
![2'-Chloro-[1,1'-biphenyl]-4-ol](/img/structure/B1250901.png)
